WAY-323756

Description

Structure

3D Structure

Properties

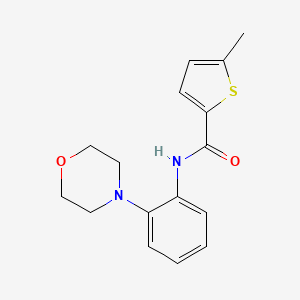

Molecular Formula |

C16H18N2O2S |

|---|---|

Molecular Weight |

302.4 g/mol |

IUPAC Name |

5-methyl-N-(2-morpholin-4-ylphenyl)thiophene-2-carboxamide |

InChI |

InChI=1S/C16H18N2O2S/c1-12-6-7-15(21-12)16(19)17-13-4-2-3-5-14(13)18-8-10-20-11-9-18/h2-7H,8-11H2,1H3,(H,17,19) |

InChI Key |

UCBDVRWNHUNETA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(S1)C(=O)NC2=CC=CC=C2N3CCOCC3 |

Origin of Product |

United States |

Foundational & Exploratory

In-depth Analysis of WAY-323756's Mechanism of Action in Neurodegenerative Diseases Remains Elusive Due to Limited Publicly Available Data

Despite significant interest in novel therapeutic agents for neurodegenerative diseases, a comprehensive technical guide on the mechanism of action of WAY-323756 is not feasible at this time due to a scarcity of publicly available scientific literature, preclinical data, and clinical trial information.

This compound is identified as an active small molecule intended for research into amyloid-related diseases and synucleinopathies.[1][2] It is also noted for its activity as a neurokinin-3 (NK3) receptor antagonist, which has been explored in the context of other central nervous system disorders such as schizophrenia and chronic pain.[3] However, detailed studies elucidating its specific molecular interactions, signaling pathways, and efficacy in models of neurodegenerative diseases like Alzheimer's or Parkinson's disease are not present in the public domain.

The development of therapeutics for neurodegenerative diseases is a complex process, often involving extensive preclinical studies in cellular and animal models before progressing to human clinical trials.[4] These studies are crucial for understanding a compound's mechanism of action, safety profile, and potential efficacy. The lack of published data for this compound suggests that it may be in a very early stage of development, or that research findings have not been publicly disclosed.

The pathology of neurodegenerative diseases is multifaceted, often involving the aggregation of misfolded proteins such as amyloid-beta and tau in Alzheimer's disease, and alpha-synuclein in Parkinson's disease.[5][6] Therapeutic strategies often target these proteinopathies, as well as associated neuroinflammation and synaptic dysfunction.[7] While this compound is positioned as a tool for researching amyloid diseases and synucleinopathies, the specific nature of its interaction with these pathological processes remains uncharacterized in available resources.

A thorough search for patents related to this compound and its use in neurodegenerative diseases did not yield documents containing detailed biological data or experimental protocols that would be necessary to construct the requested in-depth technical guide. Patent literature for other compounds in the Alzheimer's field often includes extensive data on in vitro and in vivo experiments.[8][9][10][11][12]

Similarly, a review of clinical trial registries and scientific publications did not reveal any ongoing or completed clinical trials for this compound in the context of neurodegenerative disorders. Exploratory clinical trials are essential for gathering initial data on a drug's safety and pharmacologic effects in humans, often relying on biomarker outcomes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - MedChem Express [bioscience.co.uk]

- 3. This compound [myskinrecipes.com]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. Scientists discover two repurposed drugs that arrest neurodegeneration in mice | University of Cambridge [cam.ac.uk]

- 6. Hallmarks of neurodegenerative disease: A systems pharmacology perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. patents.justia.com [patents.justia.com]

- 8. Pharmacological Inventions for Alzheimer Treatment in the United States of America: A Revision Patent from 2010 - 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US4663318A - Method of treating Alzheimer's disease - Google Patents [patents.google.com]

- 10. WO2002076440A2 - Methods of treating alzheimer's disease with piperidin derivates - Google Patents [patents.google.com]

- 11. Treatment for alzheimer's disease - Patent US-6514984-B1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Value-Generating Exploratory Trials in Neurodegenerative Dementias - PMC [pmc.ncbi.nlm.nih.gov]

WAY-323756 and its Potential Relevance to Amyloid-Related Pathologies: An Overview

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document summarizes the currently available public information regarding WAY-323756 and its potential, though not explicitly studied, relationship to amyloid pathologies. There is no direct scientific literature, preclinical data, or clinical trial information detailing the role of this compound in the formation of amyloid beta plaques.

Introduction to this compound

This compound is identified in scientific literature and commercial databases as a potent and selective non-peptide antagonist of the neurokinin-3 receptor (NK3R). The tachykinin family of neuropeptides includes substance P, neurokinin A (NKA), and neurokinin B (NKB), which preferentially bind to NK1, NK2, and NK3 receptors, respectively. These receptors are G-protein coupled receptors widely distributed throughout the central and peripheral nervous systems.

This compound is primarily utilized as a research tool to investigate the physiological and pathological roles of the NK3R. Its high affinity and selectivity make it a valuable pharmacological probe for elucidating the functions of the NKB/NK3R system in various biological processes.

The Tachykinin System and Alzheimer's Disease

While direct studies on this compound and amyloid beta are absent, a body of research explores the broader connection between the tachykinin system and Alzheimer's disease (AD). The rationale for investigating this link stems from the localization of tachykinin receptors in brain regions heavily affected by AD, such as the hippocampus and cortex, and their role in neurotransmission and neuronal health.

Neurotrophic and Neurotoxic Effects

Early research indicated that a fragment of the amyloid beta protein (amino acids 25-35) exhibits homology to the tachykinin neuropeptide family.[1] This fragment was shown to have dual effects on hippocampal neurons in culture: neurotrophic at low concentrations and neurotoxic at higher concentrations, leading to dendritic and axonal retraction and eventual cell death.[1] Notably, these neurotoxic effects could be mimicked by tachykinin antagonists and reversed by specific tachykinin agonists, suggesting a complex interplay between amyloid beta and the tachykinin signaling pathway.[1]

Cognitive and Neurobehavioral Modulation

Several studies have investigated the effects of modulating NK3R activity in animal models of AD, often induced by the administration of amyloid beta (Aβ1-42).

-

NK3R Agonism: Studies using NK3R agonists, such as senktide, in Aβ1-42-induced rat models of AD have demonstrated improvements in cognitive function.[2][3][4] These effects are thought to be mediated through the enhancement of cholinergic and catecholaminergic neurotransmission.[2][3][4]

-

NK3R Antagonism: The role of NK3R antagonists in AD models is less clear from the available literature. While some studies include antagonist groups to confirm the specificity of agonist effects, the direct therapeutic potential of antagonists in the context of amyloid-induced pathology has not been a primary focus of the retrieved studies.

This compound: Current Research Applications

The primary application of this compound, as documented in publicly accessible information, is in preclinical research aimed at understanding the role of the NK3R in various central nervous system disorders. These include schizophrenia, depression, and chronic pain. There are no registered clinical trials specifically investigating this compound for Alzheimer's disease or any other condition.

Signaling Pathways and Experimental Workflows

Given the lack of direct experimental data on this compound and amyloid beta plaque formation, it is not possible to provide specific signaling pathway diagrams or experimental workflows for this topic. However, a generalized logical workflow for investigating the potential role of an NK3R antagonist like this compound in this context can be conceptualized.

Caption: Conceptual workflow for preclinical evaluation of this compound in Alzheimer's disease models.

Conclusion and Future Directions

Currently, there is no direct evidence to support a role for this compound in the formation of amyloid beta plaques. The existing research on the broader tachykinin system in the context of Alzheimer's disease presents a complex picture, with some findings suggesting that tachykinin agonists, rather than antagonists, might counteract amyloid beta-induced neurotoxicity.

For researchers and drug development professionals, this indicates that the therapeutic potential of NK3R antagonists like this compound for Alzheimer's disease, particularly in relation to the core amyloid pathology, remains an open and unexplored area. Future preclinical studies would be necessary to investigate whether this compound has any direct or indirect effects on amyloid precursor protein processing, amyloid beta production, aggregation, and plaque deposition in relevant in vitro and in vivo models of Alzheimer's disease. Without such data, any role for this compound in amyloid beta plaque formation is purely speculative.

References

- 1. Neurotrophic and neurotoxic effects of amyloid beta protein: reversal by tachykinin neuropeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. How does neurokinin 3 receptor agonism affect pathological and cognitive impairments in an Alzheimer’s disease-like rat model? | Semantic Scholar [semanticscholar.org]

- 3. How does neurokinin 3 receptor agonism affect pathological and cognitive impairments in an Alzheimer's disease-like rat model? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Investigating the Potential Effects of WAY-323756 on Alpha-Synuclein Aggregation: A Technical Overview

Disclaimer: As of December 2025, there is no publicly available scientific literature or data directly investigating the effect of WAY-323756 on the aggregation of alpha-synuclein. Commercial suppliers list this compound as a research tool for synucleinopathies and amyloid-related diseases, but supporting data for this specific application has not been published. This technical guide, therefore, provides an overview of the compound, the pathological significance of alpha-synuclein, and outlines the standard experimental protocols and conceptual frameworks that would be employed to investigate such a potential interaction.

Introduction to this compound

This compound is a potent and selective, non-peptide antagonist of the tachykinin neurokinin-3 (NK3) receptor. It is primarily utilized as a research chemical to probe the function of the NK3 receptor system.[1] In preclinical studies, its application is focused on exploring potential therapeutic strategies for conditions where NK3 receptor activity is implicated, such as certain psychiatric and pain disorders.[1] There is no published evidence to date linking its mechanism of action as an NK3 receptor antagonist to the pathways of alpha-synuclein aggregation.

Alpha-Synuclein in Neurodegenerative Disease

Alpha-synuclein (α-Syn) is a presynaptic neuronal protein intrinsically linked to the pathology of a group of neurodegenerative disorders known as synucleinopathies, which includes Parkinson's disease (PD), dementia with Lewy bodies, and multiple system atrophy.[2][3] While its physiological function is not fully elucidated, it is thought to play a role in synaptic vesicle trafficking and neurotransmitter release.[4]

The central pathological event in these diseases is the misfolding and aggregation of α-Syn monomers into soluble oligomers, protofibrils, and ultimately insoluble fibrils that form the characteristic Lewy body inclusions found in neurons.[2] This aggregation process is considered a key driver of neurotoxicity, leading to synaptic dysfunction, mitochondrial impairment, and eventual neuronal cell death.[3][5] Consequently, strategies aimed at inhibiting or reversing the aggregation of alpha-synuclein are a major focus of therapeutic development.

Hypothetical Investigation Framework

To determine if a compound like this compound has an effect on alpha-synuclein aggregation, a standardized series of in vitro and cell-based experiments would be necessary. The following sections outline these hypothetical protocols and data presentation formats.

Quantitative Data Presentation

Should an investigation yield quantitative results, the data would be structured for clarity and comparative analysis. The following tables serve as templates for presenting typical endpoints from in vitro aggregation assays.

Table 1: Effect of this compound on Alpha-Synuclein Fibrillization Kinetics

| Compound Concentration | Lag Time (hours) | Max ThT Fluorescence (RFU) | Apparent Rate Constant (kapp, h-1) |

| Vehicle Control (0 µM) | X ± SD | Y ± SD | Z ± SD |

| 1 µM this compound | X ± SD | Y ± SD | Z ± SD |

| 10 µM this compound | X ± SD | Y ± SD | Z ± SD |

| 50 µM this compound | X ± SD | Y ± SD | Z ± SD |

| Positive Control (e.g., EGCG) | X ± SD | Y ± SD | Z ± SD |

Data would be presented as mean ± standard deviation (SD) from at least three independent experiments. RFU = Relative Fluorescence Units.

Table 2: Inhibition of Alpha-Synuclein Oligomer Formation

| Compound Concentration | Oligomer Concentration (ng/mL) | % Inhibition | IC50 (µM) |

| Vehicle Control (0 µM) | A ± SD | 0% | \multirow{4}{*}{Value ± CI} |

| 1 µM this compound | A ± SD | B% ± SD | |

| 10 µM this compound | A ± SD | C% ± SD | |

| 50 µM this compound | A ± SD | D% ± SD |

Oligomer concentration could be determined by methods such as ELISA or SEC. CI = Confidence Interval.

Standard Experimental Protocols

The following is a detailed methodology for a common in vitro assay used to screen for inhibitors of alpha-synuclein aggregation.

Thioflavin T (ThT) Fibrillization Assay

Objective: To monitor the kinetics of alpha-synuclein fibril formation in the presence and absence of a test compound.

Materials:

-

Recombinant human alpha-synuclein monomer

-

Thioflavin T (ThT) stock solution

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well black, clear-bottom microplates

-

Plate-reading fluorometer with 440 nm excitation and 485 nm emission filters

-

This compound stock solution in DMSO

Procedure:

-

Protein Preparation: Lyophilized recombinant alpha-synuclein is dissolved in PBS to a final concentration of 100 µM. The solution is filtered through a 0.22 µm syringe filter to remove any pre-formed aggregates.

-

Compound Dilution: this compound is serially diluted in PBS from a concentrated DMSO stock to achieve final assay concentrations (e.g., 1, 10, 50 µM). A vehicle control containing the same final percentage of DMSO is prepared.

-

Assay Setup: In each well of the 96-well plate, combine the following:

-

70 µM final concentration of alpha-synuclein monomer.

-

20 µM final concentration of ThT.

-

Desired final concentration of this compound or vehicle control.

-

Adjust total volume to 200 µL with PBS.

-

-

Incubation and Monitoring: The plate is sealed and incubated at 37°C with continuous orbital shaking (e.g., 300 rpm). ThT fluorescence is measured at regular intervals (e.g., every 15 minutes) for up to 72 hours using the plate reader.

-

Data Analysis: The fluorescence readings are plotted against time. Key kinetic parameters such as the lag time (the time to the onset of rapid fibril growth), the maximum fluorescence intensity (proportional to the final fibril mass), and the apparent growth rate are calculated from the sigmoidal curve.

Visualizing Experimental and Conceptual Pathways

Diagrams are essential for representing complex biological processes and experimental designs. The following are generic visualizations relevant to the study of alpha-synuclein aggregation.

Caption: Workflow for a Thioflavin T alpha-synuclein aggregation assay.

Caption: A simplified pathway of alpha-synuclein aggregation.

Conclusion

While this compound is commercially suggested for synucleinopathy research, a thorough review of scientific literature reveals no direct evidence of its efficacy or mechanism of action in modulating alpha-synuclein aggregation. The primary established target of this compound, the NK3 receptor, does not have a known role in the alpha-synuclein pathogenic cascade. Therefore, any investigation into this compound's effects would be exploratory. This guide provides the foundational, albeit hypothetical, framework for such an investigation, detailing the standard methodologies, data presentation, and conceptual models that would be essential for rigorously evaluating the potential of this compound or any novel compound in the context of alpha-synuclein pathology. Future research is required to establish any valid connection.

References

- 1. NK cells clear α-synuclein and the depletion of NK cells exacerbates synuclein pathology in a mouse model of α-synucleinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Parkinson's and alpha-synuclein - Cure Parkinson's [cureparkinsons.org.uk]

- 3. α-Synuclein in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Alpha-Synuclein Aggregation in Parkinson's Disease [frontiersin.org]

- 5. womensmentalhealth.org [womensmentalhealth.org]

WAY-323756: A Selective Neurokinin-3 Receptor Antagonist for Neurological and Psychiatric Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

WAY-323756 is a potent and selective non-peptide antagonist of the neurokinin-3 (NK3) receptor, a G protein-coupled receptor predominantly expressed in the central nervous system. The NK3 receptor and its endogenous ligand, neurokinin B (NKB), are key modulators of various physiological processes, including reproductive function and neuronal signaling. Dysregulation of the NKB/NK3 receptor system has been implicated in the pathophysiology of several disorders, most notably schizophrenia and menopausal vasomotor symptoms. This compound, through its selective blockade of the NK3 receptor, presents a promising therapeutic strategy for these conditions. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, and details the experimental protocols for its evaluation. While specific quantitative data for this compound is not widely available in the public domain, this guide presents illustrative data in structured tables and outlines the methodologies to generate such data.

Introduction to the Neurokinin-3 Receptor and its Role in Disease

The tachykinin family of neuropeptides includes substance P (SP), neurokinin A (NKA), and neurokinin B (NKB), which exert their effects through three distinct G protein-coupled receptors: NK1, NK2, and NK3, respectively. The NK3 receptor is primarily expressed in the central nervous system, with high densities in regions associated with mood, psychosis, and hormonal regulation, such as the hypothalamus, substantia nigra, and ventral tegmental area.[1][2]

Activation of the NK3 receptor by NKB initiates a signaling cascade through the Gq alpha subunit of its associated G protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[3][4] IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3][4] This signaling pathway ultimately modulates neuronal excitability and neurotransmitter release.

The implication of the NK3 receptor in schizophrenia stems from its ability to modulate dopaminergic and glutamatergic neurotransmission, key pathways believed to be dysregulated in the disorder.[5][6] Antagonism of the NK3 receptor is hypothesized to normalize this dysregulation, offering a novel therapeutic approach.

This compound: A Selective NK3 Receptor Antagonist

This compound is a preclinical compound identified as a potent and selective antagonist for the NK3 receptor.[7] Its ability to cross the blood-brain barrier makes it a valuable tool for investigating the central effects of NK3 receptor blockade.[7]

Mechanism of Action

This compound acts as a competitive antagonist at the NK3 receptor, blocking the binding of the endogenous ligand NKB.[8] This inhibition prevents the activation of the downstream Gq/PLC/IP3-DAG signaling cascade, thereby attenuating the physiological effects mediated by the NK3 receptor.

Quantitative Data (Illustrative)

Table 1: In Vitro Receptor Binding Affinity of this compound

| Receptor | Radioligand | Kᵢ (nM) - Example Data |

| Human NK3 | [¹²⁵I]-NKB | 1.5 |

| Human NK1 | [³H]-Substance P | > 1000 |

| Human NK2 | [¹²⁵I]-NKA | > 1000 |

Kᵢ values represent the inhibitory constant, a measure of binding affinity. Lower values indicate higher affinity.

Table 2: In Vitro Functional Antagonist Activity of this compound

| Assay | Cell Line | Agonist | IC₅₀ (nM) - Example Data |

| Calcium Mobilization | CHO-hNK3 | NKB | 5.2 |

| Inositol Phosphate Accumulation | HEK293-hNK3 | NKB | 8.1 |

IC₅₀ values represent the half-maximal inhibitory concentration, a measure of the antagonist's potency in a functional assay.

Table 3: In Vivo Efficacy of this compound in a Preclinical Model of Schizophrenia (Illustrative)

| Animal Model | Behavioral Endpoint | Dose (mg/kg) | % Reversal of Deficit - Example Data |

| Amphetamine-induced hyperlocomotion in rats | Locomotor Activity | 10 | 75 |

| 30 | 92 |

This table illustrates potential outcomes in a preclinical model relevant to the positive symptoms of schizophrenia.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize a selective NK3 receptor antagonist like this compound.

Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for the human NK3 receptor and its selectivity against NK1 and NK2 receptors.

Materials:

-

Cell membranes from CHO or HEK293 cells stably expressing the human NK3, NK1, or NK2 receptor.

-

Radioligands: [¹²⁵I]-Neurokinin B (for NK3), [³H]-Substance P (for NK1), [¹²⁵I]-Neurokinin A (for NK2).

-

This compound and non-labeled ligands (NKB, SP, NKA) for competition studies.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration close to its Kₔ, and varying concentrations of the test compound (this compound) or a non-labeled competitor.

-

Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of non-labeled ligand) from total binding. Determine the IC₅₀ value from the competition curve and calculate the Kᵢ using the Cheng-Prusoff equation.

In Vitro Functional Assay: Calcium Mobilization

Objective: To determine the functional potency (IC₅₀) of this compound in blocking NKB-induced intracellular calcium release.

Materials:

-

CHO or HEK293 cells stably expressing the human NK3 receptor.

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Neurokinin B (agonist).

-

This compound.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

A fluorescence plate reader with automated injection capabilities.

Procedure:

-

Cell Plating: Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Dye Loading: Load the cells with a fluorescent calcium indicator dye according to the manufacturer's instructions.

-

Compound Addition: Add varying concentrations of this compound to the wells and incubate for a predetermined time.

-

Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading, then inject a fixed concentration of NKB (typically the EC₈₀) and continue to measure the fluorescence change over time, which corresponds to the change in intracellular calcium concentration.

-

Data Analysis: Determine the inhibitory effect of this compound at each concentration and calculate the IC₅₀ value from the dose-response curve.

In Vivo Efficacy Study: Amphetamine-Induced Hyperlocomotion in Rats

Objective: To evaluate the efficacy of this compound in a preclinical animal model relevant to the positive symptoms of schizophrenia.

Materials:

-

Adult male Sprague-Dawley or Wistar rats.

-

This compound.

-

d-Amphetamine.

-

Vehicle for drug administration (e.g., saline, DMSO/saline mixture).

-

Open-field activity chambers equipped with infrared beams to automatically track locomotor activity.

Procedure:

-

Acclimation: Acclimate the rats to the testing room and the open-field chambers for several days before the experiment.

-

Drug Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) at a specified time before the amphetamine challenge.

-

Amphetamine Challenge: At the appropriate time, administer a psychostimulant dose of d-amphetamine (e.g., 1.5 mg/kg, s.c.).

-

Behavioral Testing: Immediately after the amphetamine injection, place the rats in the open-field chambers and record their locomotor activity (e.g., distance traveled, rearing frequency) for a set period (e.g., 90-120 minutes).

-

Data Analysis: Compare the locomotor activity of the this compound-treated groups to the vehicle-treated control group to determine if the compound can attenuate the amphetamine-induced hyperlocomotion.

Visualizations

NK3 Receptor Signaling Pathway

Caption: NK3 Receptor Signaling Pathway.

Experimental Workflow for In Vivo Evaluation of this compound

Caption: In Vivo Experimental Workflow.

Conclusion

This compound is a valuable research tool for elucidating the role of the NK3 receptor in the central nervous system. As a selective antagonist, it holds potential for the development of novel therapeutics for schizophrenia and other neurological and psychiatric disorders. The experimental protocols and illustrative data presented in this guide provide a framework for the preclinical evaluation of this compound and other selective NK3 receptor antagonists. Further research is warranted to fully characterize its pharmacological profile and to validate its therapeutic potential in clinical settings.

References

- 1. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors | PLOS One [journals.plos.org]

- 3. Quantitative properties and receptor reserve of the DAG and PKC branch of G(q)-coupled receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Deciphering specificity and cross-reactivity in tachykinin NK1 and NK2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Investigating the Potential Interaction of WAY-323756 with Wnt/β-catenin Signaling

Executive Summary

The canonical Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and apoptosis.[1] Its aberrant activation is a known driver in numerous pathologies, most notably in colorectal cancer and other malignancies, making it a prime target for therapeutic intervention.[2][3] This document outlines a comprehensive, albeit hypothetical, framework for investigating the potential interaction of a novel small molecule compound, WAY-323756, with the Wnt/β-catenin signaling cascade. Due to the absence of publicly available data on this compound, this guide serves as a blueprint for its characterization. It details the core components of the pathway, proposes potential points of molecular interaction, and provides standardized experimental workflows and protocols necessary to elucidate the compound's mechanism of action. The objective is to provide a rigorous scientific approach to determine if this compound is a modulator of this critical pathway and to characterize its therapeutic potential.

The Canonical Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway's status is fundamentally determined by the cytoplasmic concentration of β-catenin, a dual-function protein involved in both cell adhesion and transcriptional co-activation.[4] The pathway can be understood in two distinct states: "OFF" and "ON".

2.1 Pathway "OFF" State (Absence of Wnt Ligand) In the absence of a Wnt ligand, cytoplasmic β-catenin is maintained at low levels through continuous proteasomal degradation.[5] This process is orchestrated by a multi-protein "destruction complex," which consists of the scaffold proteins Axin and Adenomatous Polyposis Coli (APC), along with the kinases Casein Kinase 1α (CK1α) and Glycogen Synthase Kinase 3β (GSK3β).[1][6] CK1α and GSK3β sequentially phosphorylate β-catenin, marking it for ubiquitination by the E3 ligase β-TrCP and subsequent degradation.[4][7] Consequently, β-catenin does not translocate to the nucleus, and Wnt target genes remain repressed.

2.2 Pathway "ON" State (Presence of Wnt Ligand) The binding of a Wnt ligand to its cell surface co-receptors, Frizzled (FZD) and Low-density Lipoprotein Receptor-related Protein 5/6 (LRP5/6), initiates the signaling cascade.[8] This event leads to the recruitment of the Dishevelled (Dvl) protein and Axin to the plasma membrane, causing the disassembly of the destruction complex.[6][7] With the destruction complex inactivated, β-catenin is no longer phosphorylated and degraded. It accumulates in the cytoplasm and translocates to the nucleus, where it binds to T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate the expression of target genes such as c-Myc and Cyclin D1.[7]

Diagram: Canonical Wnt/β-catenin Signaling Pathway

Caption: Overview of the canonical Wnt pathway in its inactive ('OFF') and active ('ON') states.

Proposed Investigational Strategy for this compound

To determine if this compound modulates Wnt/β-catenin signaling, a tiered experimental approach is proposed. This strategy begins with a high-throughput functional screen, followed by target deconvolution and validation to pinpoint the compound's mechanism of action.

Diagram: Experimental Workflow

Caption: A tiered approach to screen and characterize the activity of this compound on Wnt signaling.

Quantitative Data Presentation (Hypothetical)

Should this compound prove to be an inhibitor, data should be meticulously recorded and presented. The following tables serve as templates for displaying hypothetical results from key experiments.

Table 1: Hypothetical IC50 Values from TCF/LEF Reporter Assay

| Cell Line | Treatment Condition | This compound IC50 (µM) | Positive Control (e.g., XAV-939) IC50 (µM) |

|---|---|---|---|

| HEK293T | Wnt3a Conditioned Media | 1.25 | 0.15 |

| SW480 | Constitutively Active (APC mutation) | 2.50 | 0.40 |

| HCT116 | Constitutively Active (β-catenin mutation) | > 50 | > 50 |

This hypothetical data suggests this compound acts upstream of β-catenin, as it is ineffective in a cell line with a β-catenin mutation.

Table 2: Hypothetical Effect of this compound on Protein Levels (Western Blot Densitometry)

| Target Protein | Treatment (10 µM this compound) | Fold Change (vs. Vehicle) | p-value |

|---|---|---|---|

| Total β-catenin | Wnt3a Stimulated | 0.25 | < 0.01 |

| Active β-catenin (non-phospho) | Wnt3a Stimulated | 0.15 | < 0.01 |

| Phospho-β-catenin (Ser33/37/Thr41) | Wnt3a Stimulated | 3.5 | < 0.01 |

| Axin1 | Wnt3a Stimulated | 1.8 | < 0.05 |

This hypothetical data suggests this compound may promote the degradation of β-catenin by stabilizing the destruction complex, indicated by increased Axin1 and phospho-β-catenin levels.

Detailed Experimental Protocols

5.1 TCF/LEF Dual-Luciferase Reporter Assay (TOP/FOP-Flash)

This assay is the gold standard for measuring Wnt/β-catenin transcriptional activity.[9] It uses two reporter plasmids: TOP-Flash, which contains TCF binding sites upstream of a firefly luciferase gene, and FOP-Flash, a negative control with mutated TCF sites.[10][11]

Protocol:

-

Cell Seeding: Seed HEK293T cells (or other relevant cell lines) in a 24-well plate at a density of 1.0 x 10⁵ cells per well and incubate overnight.[12]

-

Transfection: Co-transfect cells in each well with 375 ng of either TOP-Flash or FOP-Flash plasmid and 25 ng of a Renilla luciferase plasmid (e.g., pRL-TK) using a suitable transfection reagent like Lipofectamine 2000.[12][13] The Renilla plasmid serves as an internal control for transfection efficiency.

-

Incubation: Incubate for 12-24 hours post-transfection.

-

Treatment: Replace the medium with fresh medium containing either a Wnt agonist (e.g., Wnt3a conditioned media or 3 µM CHIR99021) and serial dilutions of this compound or vehicle control (e.g., DMSO).[9][12]

-

Incubation: Incubate for another 16-24 hours.

-

Lysis: Wash cells once with PBS and add 100 µL of 1x Passive Lysis Buffer to each well.[12] Lyse cells on a shaker for 15 minutes at room temperature.

-

Luciferase Measurement: Transfer 20 µL of lysate to a white, opaque 96-well plate. Use a dual-luciferase assay system and a luminometer to measure both Firefly and Renilla luciferase activity.[12]

-

Data Analysis: For each well, normalize the Firefly luciferase reading to the Renilla luciferase reading. The final activity is expressed as the TOP/FOP ratio to determine Wnt-specific transcriptional activation.

5.2 Western Blot for β-catenin Levels

This protocol allows for the quantification of total and phosphorylated β-catenin, providing insight into its stability.[14][15]

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., SW480) and treat with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

-

SDS-PAGE: Load 20-30 µg of total protein per lane onto a 10% Tris-Glycine polyacrylamide gel and perform electrophoresis to separate proteins by size.[14]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[14]

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies include:

-

Total β-catenin (e.g., 1:5000 dilution)[15]

-

Active (non-phospho Ser37/Thr41) β-catenin

-

Phospho-β-catenin (Ser33/Ser37/Thr41)

-

GAPDH or β-actin (as a loading control)

-

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

-

Quantification: Perform densitometric analysis on the bands using software like ImageJ, normalizing the protein of interest to the loading control.

Conclusion

The Wnt/β-catenin pathway remains a challenging but highly valuable target for drug development. A systematic investigation is essential to characterize novel chemical entities like this compound. The workflows and protocols detailed in this guide provide a robust framework for determining the compound's efficacy, mechanism of action, and therapeutic potential as a modulator of Wnt signaling. By progressing from broad functional screens to specific molecular and cellular assays, researchers can build a comprehensive data package to support further preclinical and clinical development.

References

- 1. The evolving roles of canonical WNT signaling in stem cells and tumorigenesis: Implications in targeted cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Canonical Wnt Signaling (Wnt/β-Catenin Pathway): A Potential Target for Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Canonical WNT Signaling Pathway in Oral Carcinogenesis: A Comprehensive Review | Anticancer Research [ar.iiarjournals.org]

- 4. What is the Canonical Wnt Receptor Signaling Pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

- 5. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Wnt signaling pathway - Wikipedia [en.wikipedia.org]

- 7. The interaction between the Wnt/β-catenin signaling cascade and PKG activation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]

- 10. jcancer.org [jcancer.org]

- 11. molecular biology - How does a TOPflash/FOPflash assay work to detect beta-catenin protein expression? - Biology Stack Exchange [biology.stackexchange.com]

- 12. benchchem.com [benchchem.com]

- 13. Active β-Catenin Signaling Is an Inhibitory Pathway for Human Immunodeficiency Virus Replication in Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantification of β-Catenin Signaling Components in Colon Cancer Cell Lines, Tissue Sections, and Microdissected Tumor Cells using Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of WAY-323756 on Tau Pathology in Alzheimer's Models: A Review of Current Knowledge and Mechanistic Hypotheses

For Immediate Release

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

WAY-323756, also known as SEN12333 and WAY-317538, is a selective agonist of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR). While the cholinergic system has long been a target for Alzheimer's disease (AD) therapeutics, direct experimental evidence detailing the specific impact of this compound on tau pathology in preclinical AD models is not publicly available in the current scientific literature. This technical guide will synthesize the existing knowledge on the role of α7 nAChR in the context of tau pathology, offering a framework for understanding the potential, yet unproven, effects of this compound. We will explore the proposed signaling pathways and discuss the critical need for direct experimental validation.

This compound: A Selective Alpha-7 Nicotinic Acetylcholine Receptor Agonist

This compound is a pharmacological tool and potential therapeutic candidate that exhibits high selectivity for the α7 nAChR. This receptor is a ligand-gated ion channel widely expressed in the central nervous system, particularly in brain regions critical for learning and memory, such as the hippocampus and cerebral cortex. Its involvement in cognitive processes has made it an attractive target for the treatment of neurodegenerative diseases like Alzheimer's.

The Alpha-7 Nicotinic Receptor and Its Complex Role in Alzheimer's Disease Pathology

The role of α7 nAChR in the pathogenesis of Alzheimer's disease is multifaceted and subject to ongoing investigation. Research has pointed to a complex interplay between α7 nAChR, amyloid-beta (Aβ), and tau, the two hallmark pathologies of AD.

Some studies suggest that the interaction of Aβ with α7 nAChR can trigger a signaling cascade that leads to the hyperphosphorylation of tau protein.[1] Tau hyperphosphorylation is a critical step in the formation of neurofibrillary tangles (NFTs), which are closely correlated with neuronal dysfunction and cognitive decline in AD.[2] Conversely, other research indicates that activation of α7 nAChR may have neuroprotective effects, and genetic deletion of the receptor can lead to an age-dependent progression of AD-like pathology, including tau abnormalities.[3] This suggests that the timing and context of receptor activation or inhibition may be crucial.

Potential Signaling Pathways Linking α7 nAChR Activation to Tau Pathology

Based on the existing literature, several signaling pathways have been proposed through which α7 nAChR activation, potentially by an agonist like this compound, could influence tau pathology. It is important to emphasize that these are hypothesized pathways in the context of general α7 nAChR function and have not been specifically demonstrated for this compound.

Figure 1. Hypothesized pro-pathological signaling cascade.

Figure 2. Hypothesized neuroprotective signaling cascade.

Lack of Direct Experimental Data for this compound

A comprehensive search of the scientific literature did not yield any studies that have directly investigated the effects of this compound, SEN12333, or WAY-317538 on tau phosphorylation, aggregation, or other markers of tau pathology in established cellular or animal models of Alzheimer's disease. Therefore, no quantitative data on dose-response relationships, efficacy in reducing tau pathology, or detailed experimental protocols specific to this compound and its effects on tau can be provided at this time.

Future Directions and the Need for Empirical Studies

The potential for α7 nAChR agonists to modulate tau pathology remains an area of significant interest. To ascertain the true impact of this compound on tau, dedicated preclinical studies are essential. Future research should focus on:

-

In vitro studies: Utilizing primary neuronal cultures or iPSC-derived neurons from Alzheimer's patients to assess the direct effect of this compound on tau phosphorylation at various epitopes and on tau aggregation.

-

In vivo studies: Administering this compound to transgenic mouse models of tauopathy to evaluate its effects on the development and progression of neurofibrillary tangles, synaptic integrity, and cognitive function.

Below is a proposed experimental workflow for future investigations.

Figure 3. Proposed workflow for investigating this compound's effect on tau.

Conclusion

While this compound is a well-characterized selective α7 nAChR agonist, its specific effects on tau pathology in the context of Alzheimer's disease remain to be elucidated through direct experimental investigation. The current understanding of α7 nAChR's role in tau-related processes is complex and warrants further research. The information presented in this guide is based on the hypothesized mechanisms of the receptor class to which this compound belongs. Researchers and drug development professionals are encouraged to view the modulation of α7 nAChR as a potential but unverified strategy for impacting tau pathology and to advocate for and conduct the necessary preclinical studies to clarify this relationship.

References

- 1. α7-Nicotinic Acetylcholine Receptors: New Therapeutic Avenues in Alzheimer’s Disease | Springer Nature Experiments [experiments.springernature.com]

- 2. Tau aggregation is a therapeutic target for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Genetic deletion of α7 nicotinic acetylcholine receptors induces an age-dependent Alzheimer's disease-like pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Therapeutic Potential of WAY-323756 in Parkinson's Disease: A Technical Overview for Researchers

An In-Depth Guide for Drug Development Professionals and Scientists

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to motor symptoms such as tremors, rigidity, and bradykinesia.[1][2] Current treatments primarily focus on managing these symptoms, and there remains a critical unmet need for therapies that can slow or halt the underlying disease progression.[1][3][4] This technical guide explores the therapeutic potential of WAY-323756, a novel investigational compound, in the context of Parkinson's disease. The following sections will delve into its mechanism of action, summarize preclinical data, and outline key experimental protocols relevant to its evaluation as a potential disease-modifying therapy.

Mechanism of Action and Signaling Pathways

While specific public data on the direct signaling pathways of "this compound" is not available, we can conceptualize its potential therapeutic role within the known pathophysiology of Parkinson's disease. A promising neuroprotective agent would likely modulate one or more of the key pathways implicated in neuronal cell death in PD, such as oxidative stress, mitochondrial dysfunction, neuroinflammation, and alpha-synuclein aggregation.[2][5]

A hypothetical signaling pathway for a neuroprotective agent in Parkinson's disease is depicted below. This diagram illustrates how a compound could intervene in the pathological cascade.

Caption: Hypothetical signaling pathway for a neuroprotective agent in Parkinson's disease.

Preclinical Efficacy Data

Comprehensive preclinical studies are essential to establish the proof-of-concept for a novel therapeutic agent. Due to the absence of specific published data for this compound, this section will present a template of how such data would be structured, using hypothetical yet representative endpoints from established preclinical models of Parkinson's disease.

Table 1: Hypothetical Neuroprotective Effects of Compound X in a 6-OHDA Rodent Model of Parkinson's Disease

| Treatment Group | Dopaminergic Neuron Survival (% of Control) | Striatal Dopamine Levels (ng/mg tissue) | Apomorphine-Induced Rotations (rotations/min) |

| Vehicle Control | 45 ± 5 | 25 ± 3 | 8 ± 1.5 |

| Compound X (1 mg/kg) | 60 ± 6 | 40 ± 4 | 6 ± 1.2 |

| Compound X (5 mg/kg) | 75 ± 7 | 65 ± 5 | 4 ± 1.0 |

| Compound X (10 mg/kg) | 85 ± 5 | 80 ± 6 | 2 ± 0.8 |

Table 2: Hypothetical Effects of Compound Y on Alpha-Synuclein Pathology in a Transgenic Mouse Model

| Treatment Group | Alpha-Synuclein Aggregate Load (Arbitrary Units) | Motor Performance (Rotarod Latency, seconds) | Inflammatory Marker (Iba-1 Staining Intensity) |

| Vehicle Control | 100 ± 12 | 120 ± 15 | 95 ± 10 |

| Compound Y (5 mg/kg) | 70 ± 10 | 180 ± 20 | 60 ± 8 |

| Compound Y (10 mg/kg) | 45 ± 8 | 240 ± 25 | 40 ± 5 |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used in the preclinical assessment of potential anti-Parkinsonian drugs.

6-Hydroxydopamine (6-OHDA) Rodent Model of Parkinson's Disease

This neurotoxin-based model is widely used to mimic the dopaminergic cell loss observed in Parkinson's disease.

Objective: To assess the neuroprotective effects of a test compound against 6-OHDA-induced dopaminergic neurodegeneration.

Methodology:

-

Animal Model: Adult male Sprague-Dawley rats (200-250g).

-

Stereotaxic Surgery: Anesthetize animals and place them in a stereotaxic frame. A burr hole is drilled over the medial forebrain bundle.

-

Neurotoxin Injection: 6-OHDA (8 µg in 4 µL of saline with 0.02% ascorbic acid) is infused unilaterally into the medial forebrain bundle.

-

Compound Administration: The test compound or vehicle is administered daily, starting 24 hours before the 6-OHDA lesioning and continuing for a specified duration (e.g., 2-4 weeks).

-

Behavioral Assessment: Apomorphine-induced rotational behavior is measured at specified time points post-lesioning.

-

Histological Analysis: At the end of the study, animals are euthanized, and brains are processed for tyrosine hydroxylase (TH) immunohistochemistry to quantify the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum.

-

Neurochemical Analysis: Striatal tissue is dissected and analyzed by high-performance liquid chromatography (HPLC) to measure dopamine and its metabolites.

Caption: Workflow for assessing neuroprotection in the 6-OHDA model of Parkinson's disease.

Alpha-Synuclein Pre-formed Fibril (PFF) Model

This model recapitulates the templated aggregation and spread of alpha-synuclein, a key pathological hallmark of Parkinson's disease.

Objective: To evaluate the efficacy of a test compound in mitigating alpha-synuclein pathology and its downstream consequences.

Methodology:

-

Animal Model: Wild-type or transgenic mice expressing human alpha-synuclein.

-

PFF Preparation: Recombinant alpha-synuclein monomer is incubated under conditions that promote fibril formation. Fibrils are then sonicated to create shorter seeds.

-

Stereotaxic Injection: PFFs are stereotaxically injected into a target brain region, such as the striatum or olfactory bulb.

-

Compound Administration: The test compound or vehicle is administered systemically, beginning at a specified time relative to PFF injection.

-

Behavioral Analysis: A battery of motor tests (e.g., rotarod, cylinder test) and non-motor tests are conducted at various time points.

-

Immunohistochemical Analysis: Brain tissue is analyzed for phosphorylated alpha-synuclein (pS129) pathology, neuronal loss, and neuroinflammation (microgliosis and astrogliosis).

-

Biochemical Analysis: Protein aggregation can be quantified using techniques like ELISA or Western blotting of insoluble fractions.

Caption: Workflow for the alpha-synuclein pre-formed fibril (PFF) model.

Conclusion and Future Directions

While the specific compound this compound remains uncharacterized in the public domain, the framework presented in this guide outlines the necessary preclinical evaluation for any novel therapeutic agent targeting Parkinson's disease. The hypothetical data and established experimental protocols provide a clear roadmap for assessing neuroprotective efficacy and mechanism of action. Future research on promising compounds will necessitate rigorous testing in multiple preclinical models, investigation of pharmacokinetic and pharmacodynamic properties, and ultimately, well-designed clinical trials to translate preclinical findings into tangible benefits for patients with Parkinson's disease. The development of disease-modifying therapies remains a paramount goal in Parkinson's research, and a systematic approach to preclinical evaluation is critical for success.[3][4]

References

- 1. Neuroprotection in Parkinson’s disease: facts and hopes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comprehensive Perspectives on Experimental Models for Parkinson’s Disease [aginganddisease.org]

- 3. Neuroprotection in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuroprotection in Parkinson Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | The Promise of Neuroprotective Agents in Parkinson’s Disease [frontiersin.org]

Methodological & Application

Application Notes and Protocols: WAY-323756 in In Vitro Cell Culture Models of Synucleinopathies

For research use only. Not for use in diagnostic procedures.

Introduction

WAY-323756 is a research compound under investigation for its potential therapeutic effects in amyloid diseases and synucleinopathies, such as Parkinson's disease.[1] These neurodegenerative disorders are characterized by the misfolding and aggregation of specific proteins, such as alpha-synuclein, leading to cellular dysfunction and neuronal death. In vitro cell culture models are crucial tools for elucidating the molecular mechanisms underlying these diseases and for the preliminary screening and characterization of novel therapeutic agents like this compound.[2][3][4]

These application notes provide a detailed, representative experimental protocol for the in vitro evaluation of this compound using a human neuroblastoma cell line, SH-SY5Y, a commonly used model in neurodegenerative disease research. The described methodologies are intended to serve as a guide for researchers to assess the effects of this compound on cellular viability and alpha-synuclein aggregation.

Postulated Mechanism of Action

While the precise mechanism of this compound is not publicly detailed, its application in synucleinopathy research suggests a potential role in modulating pathways related to protein homeostasis (proteostasis). This could involve the enhancement of protein degradation pathways, such as the ubiquitin-proteasome system or autophagy, or the inhibition of protein aggregation cascades. The following diagram illustrates a hypothetical signaling pathway where this compound may promote the clearance of alpha-synuclein aggregates.

Caption: Postulated signaling pathway for this compound.

Experimental Protocols

The following protocols outline a comprehensive workflow for evaluating the efficacy of this compound in a cell-based model of synucleinopathy.

Experimental Workflow Overview

Caption: Experimental workflow for in vitro evaluation of this compound.

Materials and Reagents

-

Cell Line: Human neuroblastoma SH-SY5Y cells

-

Base Medium: Dulbecco's Modified Eagle Medium (DMEM)/F-12

-

Supplements: 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

-

Compound: this compound (dissolved in DMSO to a stock concentration of 10 mM)

-

Inducer of Aggregation: Recombinant human alpha-synuclein pre-formed fibrils (PFFs)

-

Reagents for Assays:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a commercial ATP-based viability assay kit

-

Thioflavin T (ThT)

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Triton X-100

-

DMSO (cell culture grade)

-

Cell Culture and Maintenance

-

Culture SH-SY5Y cells in DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Passage the cells every 3-4 days or when they reach 80-90% confluency.

Experimental Protocol for Treatment

-

Cell Seeding: Seed SH-SY5Y cells into appropriate multi-well plates (e.g., 96-well plates for viability and aggregation assays) at a density of 1 x 10^4 cells per well. Allow the cells to adhere and grow for 24 hours.

-

Preparation of Treatment Media:

-

Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 nM).

-

Prepare a working solution of alpha-synuclein PFFs in complete cell culture medium at a concentration known to induce aggregation and cytotoxicity (e.g., 1 µg/mL).

-

Prepare combination treatments containing both PFFs and varying concentrations of this compound.

-

Include a vehicle control (medium with the same percentage of DMSO as the highest concentration of this compound) and a PFF-only control.

-

-

Cell Treatment:

-

Carefully remove the old medium from the wells.

-

Add 100 µL of the prepared treatment media to the respective wells.

-

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

Cell Viability Assay (MTT Assay)

-

After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Express the results as a percentage of the vehicle-treated control.

Alpha-Synuclein Aggregation Assay (Thioflavin T Staining)

-

After the incubation period, carefully remove the treatment medium.

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Wash the cells three times with PBS.

-

Stain the cells with a 0.05% Thioflavin T solution in PBS for 8 minutes in the dark.

-

Wash the cells twice with 80% ethanol and then twice with PBS.

-

Add 100 µL of PBS to each well.

-

Measure the fluorescence intensity using a microplate reader with excitation at ~450 nm and emission at ~482 nm.

-

Express the results as a percentage of the PFF-only treated control.

Data Presentation

The following tables present hypothetical data to illustrate the expected outcomes of the described experiments.

Table 1: Effect of this compound on Cell Viability in the Presence of Alpha-Synuclein PFFs

| Treatment Group | Concentration (nM) | Cell Viability (% of Control) | Standard Deviation |

| Vehicle Control | - | 100 | ± 5.2 |

| PFFs only (1 µg/mL) | - | 55 | ± 4.8 |

| PFFs + this compound | 0.1 | 58 | ± 5.1 |

| PFFs + this compound | 1 | 65 | ± 4.5 |

| PFFs + this compound | 10 | 78 | ± 3.9 |

| PFFs + this compound | 100 | 92 | ± 4.2 |

| PFFs + this compound | 1000 | 95 | ± 3.7 |

Table 2: Effect of this compound on Alpha-Synuclein Aggregation

| Treatment Group | Concentration (nM) | Thioflavin T Fluorescence (% of PFFs only) | Standard Deviation |

| Vehicle Control | - | 5 | ± 1.2 |

| PFFs only (1 µg/mL) | - | 100 | ± 8.7 |

| PFFs + this compound | 0.1 | 95 | ± 7.9 |

| PFFs + this compound | 1 | 82 | ± 6.8 |

| PFFs + this compound | 10 | 65 | ± 5.4 |

| PFFs + this compound | 100 | 45 | ± 4.1 |

| PFFs + this compound | 1000 | 30 | ± 3.5 |

Conclusion

The provided protocols and application notes offer a foundational framework for the in vitro investigation of this compound in a cell culture model relevant to synucleinopathies. Researchers can adapt these methodologies to suit their specific experimental needs, including the use of different cell lines (e.g., primary neurons, iPSC-derived neurons), alternative methods for inducing protein aggregation, and a broader range of downstream assays to probe specific cellular pathways. Rigorous dose-response studies and appropriate controls are essential for the accurate interpretation of the compound's effects.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. In vitro models of synucleinopathies: informing on molecular mechanisms and protective strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cellular Models of Alpha-Synuclein Aggregation: What Have We Learned and Implications for Future Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cellular models of alpha-synuclein toxicity and aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

How to prepare WAY-323756 stock solution for laboratory use

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-323756 is a small molecule compound utilized in preclinical research, particularly in studies related to neuropharmacology. It is identified as an active agent in the investigation of amyloid diseases and synucleinopathies[1][2]. Research suggests that this compound may act as a neurokinin-3 (NK3) receptor antagonist, making it a valuable tool for studying the role of the NK3 receptor in various physiological and pathological processes, including chronic pain, depression, and schizophrenia[1]. Proper preparation of stock solutions is critical for ensuring the accuracy and reproducibility of experimental results. These application notes provide detailed protocols for the solubilization and storage of this compound for laboratory use.

Physicochemical and Solubility Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₈N₂O₂S | [1] |

| Molecular Weight | 302.39 g/mol | [1][2] |

| Appearance | White to off-white solid | [2] |

| Solubility in DMSO | 100 mg/mL (330.70 mM) | [2] |

| Recommended Storage | Powder at 4°C (protect from light) | [2] |

| Stock Solution Storage | -20°C for 1 month (protect from light) | [2] |

| -80°C for 6 months (protect from light) | [2] |

Experimental Protocols

Materials and Equipment

-

This compound powder

-

Anhydrous or newly opened Dimethyl Sulfoxide (DMSO), ACS Reagent Grade

-

Sterile, amber or foil-wrapped microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Ultrasonic bath (optional, but recommended)

-

Pipettes and sterile pipette tips

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol for Preparing a 100 mM Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO. Adjust the quantities as needed for your specific experimental requirements.

-

Acclimatization: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of moisture, which can affect the stability and solubility of the compound.

-

Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, you would weigh 30.24 mg of the compound.

-

Calculation: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 100 mmol/L x 0.001 L x 302.39 g/mol = 30.24 mg

-

-

Solvent Addition: Add the calculated volume of high-purity DMSO to the microcentrifuge tube containing the this compound powder. For the example above, add 1 mL of DMSO. It is recommended to use newly opened DMSO as it is hygroscopic, and absorbed water can impact solubility[2].

-

Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.

-

Sonication (Optional but Recommended): If the compound does not fully dissolve with vortexing, place the tube in an ultrasonic water bath for 5-10 minutes[2]. This can aid in the dissolution of less soluble compounds.

-

Visual Inspection: Visually inspect the solution to ensure that all the solid has completely dissolved and the solution is clear.

-

Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, amber or foil-wrapped tubes.

-

Long-term Storage: For long-term storage, place the aliquots at -80°C, where they can be stored for up to 6 months[2]. For short-term storage, -20°C for up to one month is suitable[2]. Always protect the stock solution from light.

Visualizations

Experimental Workflow: this compound Stock Solution Preparation

Caption: Workflow for the preparation and storage of this compound stock solution.

Signaling Pathway: Putative NKB/NK3R Signaling

Caption: Putative signaling pathway of the NKB/NK3R system and its inhibition by this compound.

References

Application Notes and Protocols: Investigating WAY-323756 in a Preclinical Parkinson's Disease Rodent Model

Disclaimer: As of the latest available information, specific studies detailing the use of WAY-323756 in a Parkinson's disease rodent model have not been extensively published. The following application notes and protocols are therefore a synthesized guide based on established methodologies for evaluating neuroprotective and symptomatic therapies in common rodent models of Parkinson's disease, combined with the known (though limited) pharmacology of this compound as a molecule under investigation for synucleinopathies. Researchers should adapt these protocols based on emerging data and institutional guidelines.

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra and the accumulation of α-synuclein aggregates. Current therapeutic strategies primarily focus on managing motor symptoms. This compound is a research compound that has been identified as a molecule of interest for amyloid diseases and synucleinopathies. This document outlines a hypothetical framework for the preclinical evaluation of this compound in a rodent model of Parkinson's disease, providing detailed protocols for its preparation, administration, and the assessment of its potential therapeutic effects.

Quantitative Data Summary

Due to the absence of specific published data for this compound in a Parkinson's disease model, the following tables are presented as templates. Researchers would populate these with their experimental data.

Table 1: Hypothetical Dose-Response Data for this compound on Motor Function

| Treatment Group | Dose (mg/kg) | Administration Route | Rotational Behavior (ipsilateral rotations/min) | Cylinder Test (% contralateral paw use) |

| Sham Control | Vehicle | i.p. | 0 ± 0 | 50 ± 5 |

| 6-OHDA + Vehicle | Vehicle | i.p. | 7 ± 1.5 | 15 ± 3 |

| 6-OHDA + this compound | 1 | i.p. | 5.5 ± 1.2 | 25 ± 4 |

| 6-OHDA + this compound | 5 | i.p. | 3.2 ± 0.8 | 38 ± 5 |

| 6-OHDA + this compound | 10 | i.p. | 1.5 ± 0.5 | 45 ± 4 |

Table 2: Hypothetical Neurochemical and Histological Outcomes

| Treatment Group | Striatal Dopamine Levels (ng/mg tissue) | Substantia Nigra TH+ Neuron Count | Striatal α-synuclein Aggregates (arbitrary units) |

| Sham Control | 15 ± 2 | 8000 ± 500 | 100 ± 10 |

| 6-OHDA + Vehicle | 3 ± 0.8 | 2500 ± 300 | 500 ± 75 |

| 6-OHDA + this compound (10 mg/kg) | 8 ± 1.5 | 5500 ± 400 | 250 ± 50 |

Experimental Protocols

Parkinson's Disease Rodent Model Induction (6-OHDA Model)

The 6-hydroxydopamine (6-OHDA) model is a widely used neurotoxin-based model that selectively degenerates dopaminergic neurons.

-

Animals: Adult male Sprague-Dawley rats (200-250g) are commonly used. They should be housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Anesthesia: Anesthetize the animals using isoflurane or a ketamine/xylazine cocktail.

-

Stereotaxic Surgery:

-

Place the anesthetized rat in a stereotaxic frame.

-

Make a midline incision on the scalp to expose the skull.

-

Drill a small burr hole over the desired injection site (e.g., medial forebrain bundle or substantia nigra).

-

Slowly infuse 6-OHDA (e.g., 8 µg in 4 µL of saline with 0.02% ascorbic acid) using a Hamilton syringe.

-

Leave the needle in place for an additional 5-10 minutes to allow for diffusion before slowly retracting it.

-

-

Post-operative Care: Suture the incision and provide post-operative analgesia. Allow the animals to recover for at least two weeks before commencing treatment.

Preparation and Administration of this compound

-

Formulation: this compound should be dissolved in a suitable vehicle. A common vehicle is a solution of 10% DMSO, 40% PEG300, and 50% saline. The solution should be prepared fresh daily.

-

Administration: Based on the desired pharmacokinetic profile, administration can be intraperitoneal (i.p.), subcutaneous (s.c.), or oral gavage (p.o.). For initial studies, i.p. administration is common. Doses should be determined through a dose-response study.

Behavioral Assessments

Behavioral tests should be conducted to assess motor function.

-

Apomorphine- or Amphetamine-Induced Rotational Behavior:

-

Administer apomorphine (a dopamine agonist) or amphetamine to the lesioned rats.

-

Place the rat in a circular arena and record the number of full 360° rotations (ipsilateral to the lesion) over a set period (e.g., 90 minutes). A reduction in rotations suggests a therapeutic effect.

-

-

Cylinder Test (Forelimb Asymmetry):

-

Place the rat in a transparent cylinder and record the number of times it uses its contralateral (impaired) and ipsilateral (unimpaired) forepaws to touch the cylinder wall for support during rearing. An increase in the use of the contralateral paw indicates functional recovery.

-

Post-mortem Analysis

-

Tissue Collection: At the end of the study, euthanize the animals and perfuse them with saline followed by 4% paraformaldehyde. Dissect the brains and collect the striatum and midbrain.

-

Neurochemical Analysis (HPLC): Homogenize the striatal tissue and use High-Performance Liquid Chromatography (HPLC) to quantify dopamine and its metabolites.

-

Immunohistochemistry:

-

Section the midbrain using a cryostat or vibratome.

-

Perform immunohistochemical staining for Tyrosine Hydroxylase (TH) to visualize and count the remaining dopaminergic neurons in the substantia nigra.

-

Stain for α-synuclein to assess the extent of aggregation.

-

Visualizations

Hypothesized Signaling Pathway

Caption: Hypothesized mechanism of this compound in a Parkinson's model.

Experimental Workflow

Caption: Experimental workflow for evaluating this compound.

Logical Relationship of Treatment to Outcome

Caption: Logical flow from treatment to therapeutic outcome.

Application of WAY-323756 in High-Throughput Screening Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-323756 is a potent and selective antagonist of the Neurokinin-3 (NK3) receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. The NK3 receptor and its endogenous ligand, neurokinin B (NKB), are implicated in various physiological processes, making the receptor a promising therapeutic target for a range of disorders, including schizophrenia, chronic pain, and depression. High-throughput screening (HTS) assays are crucial for the discovery and characterization of novel modulators of the NK3 receptor. This document provides detailed application notes and protocols for the use of this compound in HTS assays, focusing on a common method for monitoring Gq-coupled GPCR activity: the calcium mobilization assay.

While specific public domain data on the binding affinity (Ki) and functional potency (IC50) of this compound is limited, this document provides a framework for its application in HTS based on the known pharmacology of NK3 receptor antagonists and established HTS methodologies for GPCRs.

Data Presentation

The following table summarizes the expected pharmacological profile of a selective NK3 receptor antagonist like this compound. Researchers should experimentally determine these values for this compound in their specific assay systems.

| Parameter | Description | Expected Value Range for a Potent NK3 Antagonist | Assay Type |

| Ki (nM) | Inhibition constant, a measure of binding affinity to the NK3 receptor. | 1 - 50 nM | Radioligand Binding Assay |

| IC50 (nM) | Half-maximal inhibitory concentration in a functional assay.[1] | 1 - 100 nM | Calcium Mobilization Assay |

| Selectivity | Ratio of binding affinity or functional potency for the NK3 receptor versus other receptors (e.g., NK1, NK2). | >100-fold vs. NK1/NK2 | Binding or Functional Assays |

| Z'-factor | A statistical measure of the quality of an HTS assay. | ≥ 0.5 | HTS Assay |

Signaling Pathway

The NK3 receptor is a Gq-coupled GPCR. Upon binding of an agonist like NKB, the receptor activates a signaling cascade that leads to an increase in intracellular calcium concentration. This compound, as an antagonist, blocks this activation.

Caption: NK3 Receptor Signaling Pathway.

Experimental Protocols

High-Throughput Screening (HTS) using a Calcium Mobilization Assay

This protocol describes a cell-based HTS assay to identify and characterize NK3 receptor antagonists like this compound by measuring changes in intracellular calcium levels using a fluorescent dye and a plate reader such as a FLIPR (Fluorometric Imaging Plate Reader).

Materials and Reagents:

-

Cell Line: A stable cell line expressing the human NK3 receptor, such as CHO-K1 or HEK293 cells.

-

Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., F-12K for CHO-K1, DMEM for HEK293) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Calcium-sensitive Dye: Fluo-8 AM or a similar fluorescent calcium indicator.

-

Probenecid: An anion transport inhibitor to prevent dye leakage from the cells.

-

NK3 Receptor Agonist: Neurokinin B (NKB) or a selective synthetic agonist like Senktide.

-

This compound: Test compound.

-

Control Compounds: A known NK3 receptor antagonist (e.g., Osanetant) as a positive control and a vehicle (e.g., DMSO) as a negative control.

-

Assay Plates: 384-well or 1536-well black-walled, clear-bottom microplates.

Experimental Workflow Diagram:

Caption: HTS Workflow for NK3 Antagonists.

Protocol Steps:

-

Cell Seeding:

-

Harvest NK3 receptor-expressing cells and resuspend them in the appropriate cell culture medium.

-

Seed the cells into 384-well microplates at a density of 10,000-20,000 cells per well in 25 µL of medium.

-

Incubate the plates overnight at 37°C in a humidified incubator with 5% CO2.

-

-

Dye Loading:

-

Prepare a dye loading solution containing the calcium-sensitive dye (e.g., 2 µM Fluo-8 AM) and probenecid (e.g., 2.5 mM) in assay buffer.

-

Remove the cell culture medium from the plates and add 20 µL of the dye loading solution to each well.

-

Incubate the plates at 37°C for 1 hour, followed by 30 minutes at room temperature in the dark.

-

-

Compound Addition:

-

Prepare serial dilutions of this compound and control compounds in assay buffer. The final concentration of DMSO should be kept below 0.5%.

-

Add 5 µL of the compound solutions to the respective wells of the assay plate.

-

Incubate the plates at room temperature for 15-30 minutes.

-

-

Agonist Addition and Signal Reading:

-

Prepare the NK3 receptor agonist (e.g., Senktide) at a concentration that elicits a submaximal response (EC80) in the assay buffer.

-

Place the assay plate in a FLIPR or a similar fluorescence plate reader.

-

Initiate the reading by establishing a baseline fluorescence for 10-20 seconds.

-

Add 10 µL of the agonist solution to all wells simultaneously using the instrument's integrated pipettor.

-

Continue to record the fluorescence signal for an additional 2-3 minutes to capture the peak calcium response.

-

-

Data Analysis:

-

The fluorescence signal is typically measured as Relative Fluorescence Units (RFU).

-

Calculate the percentage of inhibition for each concentration of this compound relative to the positive and negative controls.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-